molecular formula C10H14N4O B14247875 N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide CAS No. 184421-43-0

N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide

Cat. No.: B14247875
CAS No.: 184421-43-0
M. Wt: 206.24 g/mol
InChI Key: MXAJYTHMLHIAJA-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide is a complex organic compound that features a hydrazine carboxamide core with a pyridine ring

Preparation Methods

The synthesis of N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide typically involves the condensation of N-ethyl-N-methylhydrazinecarboxamide with a pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydrazine moiety can form reactive intermediates that interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide can be compared with other hydrazine derivatives and pyridine-containing compounds:

    N-Methyl-N-phenylhydrazinecarboxamide: Similar in structure but with a phenyl group instead of a pyridine ring, leading to different reactivity and applications.

    N-Ethyl-N-methylhydrazinecarboxamide: Lacks the pyridine ring, resulting in different chemical properties and biological activities.

    Pyridine-3-carbaldehyde: A precursor in the synthesis of the compound, highlighting the importance of the pyridine ring in its structure and function.

This compound’s unique combination of a hydrazine carboxamide core with a pyridine ring sets it apart from other similar compounds, providing distinct chemical and biological properties.

Properties

CAS No.

184421-43-0

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-1-methyl-1-(pyridin-3-ylmethylideneamino)urea

InChI

InChI=1S/C10H14N4O/c1-3-12-10(15)14(2)13-8-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H,12,15)

InChI Key

MXAJYTHMLHIAJA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C)N=CC1=CN=CC=C1

Origin of Product

United States

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